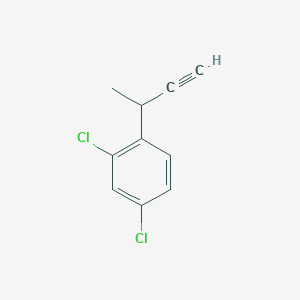
1-(But-3-yn-2-yl)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-2-yl)-2,4-dichlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two chlorine atoms and a but-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene typically involves the alkylation of 2,4-dichlorobenzene with a suitable but-3-yn-2-yl precursor. One common method is the Friedel-Crafts alkylation, where 2,4-dichlorobenzene reacts with but-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the but-3-yn-2-yl group into the benzene ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-2-yl)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(But-3-yn-2-yl)-2,4-dichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the but-3-yn-2-yl group and the electron-withdrawing effects of the chlorine atoms. These structural features can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
1-(But-3-yn-2-yl)-2,4-dichlorobenzene can be compared with similar compounds such as:
- 2-(But-3-yn-2-yl)isoindoline-1,3-dione
- Valeric acid, but-3-yn-2-yl ester
- 2-(4-pyridyl)but-3-yn-2-yl acetate
These compounds share the but-3-yn-2-yl group but differ in their additional substituents and overall structure, which can lead to variations in their chemical reactivity and applications. The unique combination of the but-3-yn-2-yl group with the dichlorobenzene moiety in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C10H8Cl2 |
|---|---|
Molecular Weight |
199.07 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H8Cl2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3 |
InChI Key |
WBUVBXPZHVIILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















